

Analytical Methods for the Quantification of Endolide F: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Endolide F	
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Introduction

Endolide F is a recently discovered proline-containing cyclic tetrapeptide isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04. It has been identified as a moderate antagonist of the arginine vasopressin receptor 1A (V1A), a G protein-coupled receptor (GPCR) implicated in various physiological processes. As a potential therapeutic agent, robust and reliable analytical methods for the quantification of **Endolide F** in biological matrices are crucial for pharmacokinetic studies, drug metabolism, and overall drug development. This document provides detailed application notes and protocols for the quantification of **Endolide F** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes the key quantitative parameters for a proposed LC-MS/MS method for the determination of **Endolide F** in human plasma. These values are based on typical performance characteristics of similar assays for cyclic peptides and V1A receptor antagonists.



Parameter	Value
Linearity Range	1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	95.2 - 104.5%
Precision (RSD% at LLOQ, LQC, MQC, HQC)	< 10%
Recovery	> 85%
Matrix Effect	< 15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Experimental Protocols Quantification of Endolide F in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of **Endolide F** in human plasma using a triple quadrupole mass spectrometer.

1.1. Materials and Reagents

- Endolide F reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled Endolide F or a structurally similar cyclic peptide)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade



- Water, ultrapure
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- 1.2. Sample Preparation: Solid Phase Extraction (SPE)
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Loading: To 200 μL of human plasma, add 20 μL of the internal standard working solution and vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution: Elute Endolide F and the IS with 1 mL of acetonitrile.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) and transfer to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient:
 - 0-1 min: 30% B
 - 1-3 min: 30-95% B



■ 3-4 min: 95% B

4.1-5 min: 30% B (re-equilibration)

Injection Volume: 5 μL

Column Temperature: 40°C

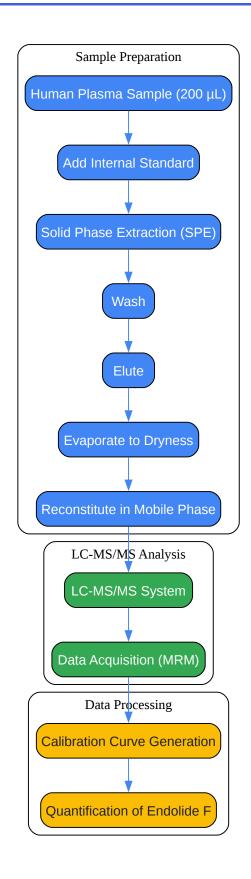
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - **Endolide F**: Precursor ion (m/z) -> Product ion (m/z) To be determined by infusion of the reference standard.
 - Internal Standard: Precursor ion (m/z) -> Product ion (m/z) To be determined by infusion of the IS.
 - Key MS Parameters (to be optimized):
 - Capillary Voltage
 - Source Temperature
 - Gas Flow (Nebulizer and Heater)
 - Collision Energy
- 1.4. Calibration and Quality Control
- Prepare a series of calibration standards by spiking known concentrations of Endolide F
 reference standard into blank human plasma.
- Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.



- Process calibration standards and QC samples alongside the unknown samples using the same sample preparation procedure.
- Construct a calibration curve by plotting the peak area ratio of **Endolide F** to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of **Endolide F** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

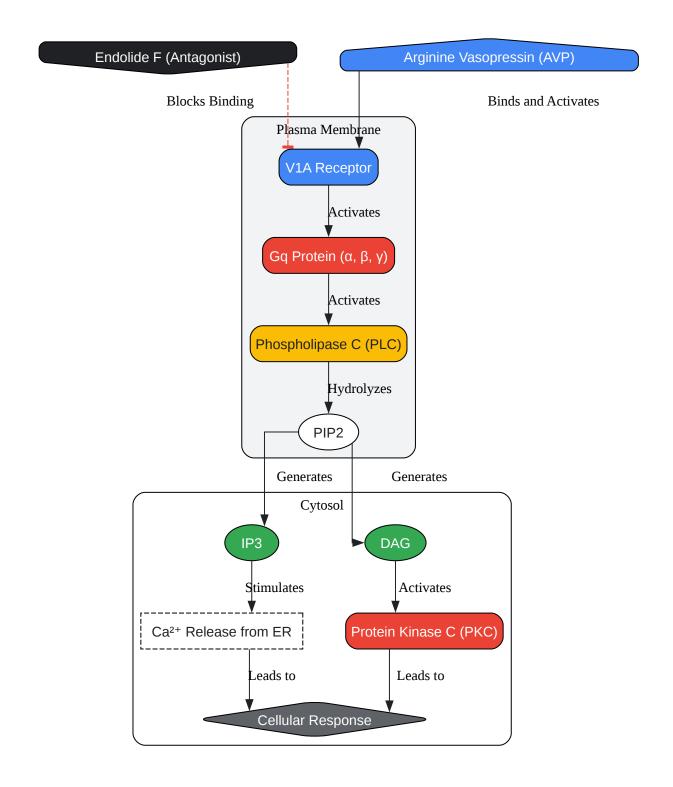




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Caption: Experimental workflow for **Endolide F** quantification.





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